molecular formula C14H12N4S2 B308177 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B308177
M. Wt: 300.4 g/mol
InChI Key: VDISWKWPFNKYQH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can induce significant changes in the biochemical and physiological parameters of cancer cells. It has been shown to decrease the levels of various enzymes and proteins that are associated with cancer cell growth and proliferation. Additionally, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anticancer activity. This compound has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further development as a potential anticancer agent. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxicity to normal cells.

Future Directions

There are several future directions for research on 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of novel analogs of this compound with improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other disease areas, such as infectious diseases and inflammatory disorders. Overall, 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder with a melting point of 210-212°C.

Scientific Research Applications

The potential therapeutic applications of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol have been extensively studied in recent years. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and liver cancer cells. Additionally, it has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties.

properties

Product Name

4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b15-9+

InChI Key

VDISWKWPFNKYQH-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.